

Dried Urine Spot Pregnanediol Testing: A Validated Alternative to Traditional Urinalysis

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Compound of Interest				
Compound Name:	Pregnanediol			
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A Comparative Guide for Researchers and Drug Development Professionals

The quantification of **pregnanediol** (PdG), the primary urinary metabolite of progesterone, is a cornerstone of reproductive endocrinology research and clinical monitoring. While traditional 24-hour or liquid spot urine collection has been the gold standard, the logistical challenges of sample collection, storage, and transport have spurred the development of more convenient methods. This guide provides an objective comparison of dried urine spot (DUS) **pregnanediol** testing with conventional liquid urine analysis, supported by experimental data, to validate its use in research and drug development settings.

Recent studies have demonstrated a strong correlation and excellent agreement between **pregnanediol** measurements in dried urine spots and those from liquid urine samples, validating DUS as a reliable alternative.[1][2][3] This simplified collection method offers significant advantages in terms of sample stability and ease of handling, making it particularly suitable for large-scale epidemiological studies and decentralized clinical trials.[2][3][4]

Comparative Data: Dried Urine Spot vs. Liquid Urine

Quantitative analysis reveals a high degree of concordance between the two methods. The primary validation metric, the intraclass correlation coefficient (ICC), consistently indicates excellent agreement for **pregnanediol** and its isomers. An ICC value close to 1.0 signifies a strong correlation between measurements from both sample types.



Analyte	Dried Urine Sample	Liquid Urine Sample	Intraclass Correlation Coefficient (ICC)	Reference
5α-pregnanediol	Median: 34.9 ng/mg-Cr (IQR: 13.6, 88.4)	Median: 71.4 ng/mg-Cr (IQR: 28.9, 257.2)	0.97	[1]
5β-pregnanediol	Median: 99.2 ng/mg-Cr (IQR: 60.7, 214.0)	Median: 243.9 ng/mg-Cr (IQR: 99.2, 408.9)	0.96	[1]
Reproductive Hormones (General)	N/A	N/A	> 0.90	[3][5]

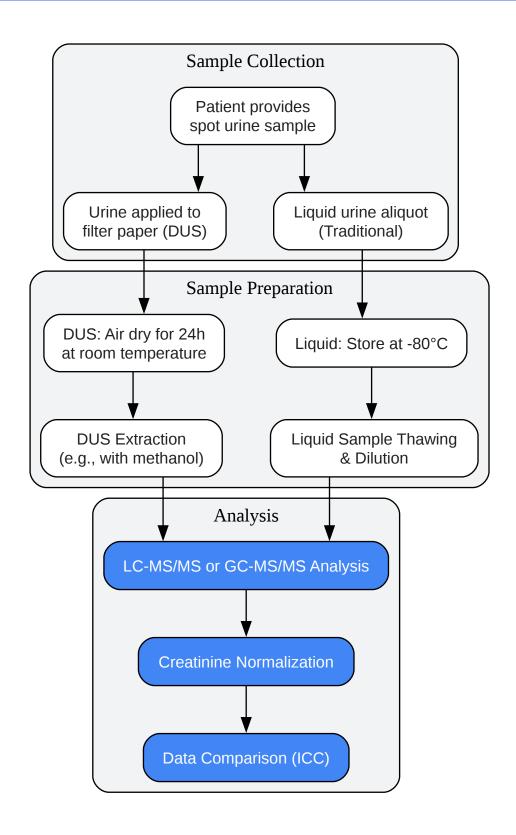
Data presented as median (Interquartile Range, IQR). Concentrations are normalized to creatinine (Cr) to account for urinary dilution.[1]

In addition to strong correlations, studies utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) have shown that **pregnanediol** glucuronide (PdG) measurement from DUS can accurately identify ovulation in 92% of samples, a rate comparable to traditional immunoassays using liquid urine.[6][7][8]

Experimental Workflow and Protocols

The validation of DUS **pregnanediol** measurement involves a clear and reproducible experimental workflow, from sample collection to final analysis.





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Experimental workflow for DUS and liquid urine comparison.



Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in validation studies.[1][3]
[7]

1. Sample Collection:

- Dried Urine Spot (DUS) Collection: Participants collect a spot urine sample and apply it to a
 designated filter paper card, ensuring complete saturation of the collection area.[3] The card
 is then left to air dry at room temperature for at least 24 hours before storage or shipment.[3]
 This method has demonstrated analyte stability for up to 12 weeks without refrigeration.[1]
- Traditional Urine Collection: A concurrent liquid urine sample is aliquoted into a standard collection vessel and immediately frozen at -20°C or -80°C until analysis.[3][6]
- 2. Sample Preparation for Analysis:
- DUS Extraction: A standardized portion of the dried urine spot is punched out. The **pregnanediol** metabolites are then extracted from the filter paper matrix using an organic solvent, typically methanol.[6][7]
- Liquid Urine Preparation: The frozen liquid urine samples are thawed. For direct "dilute and shoot" LC-MS/MS methods, the sample is simply diluted with a suitable solvent.[9] For GC-MS/MS, an enzymatic hydrolysis step (using β-glucuronidase) is required to deconjugate the pregnanediol glucuronide, followed by derivatization.[1][2]
- 3. Analytical Measurement:
- Instrumentation: High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS) are the preferred analytical techniques due to their high specificity and sensitivity, which minimizes cross-reactivity common in immunoassays.[1][7][10]
- Quantification: Pregnanediol concentrations are quantified against a standard calibration curve.



- Normalization: To account for variations in urine concentration, all pregnanediol results are normalized to urinary creatinine levels, which are measured in parallel. The final results are typically expressed in ng/mg creatinine.[1][3]
- 4. Data Analysis and Validation:
- Correlation Analysis: The consistency between the DUS and liquid urine measurements is
 assessed using the intraclass correlation coefficient (ICC).[1][3][5] An ICC value greater than
 0.90 is considered to demonstrate excellent agreement.[3][5]

Conclusion

The evidence strongly supports the validation of dried urine spot collection as a scientifically sound alternative to traditional liquid urine sampling for the measurement of **pregnanediol**. The excellent correlation demonstrated across multiple studies, combined with the significant logistical benefits of ambient temperature stability and ease of collection, positions DUS as a valuable tool for researchers, scientists, and drug development professionals. This method facilitates broader participant recruitment, improves compliance in longitudinal studies, and reduces the costs and complexities associated with cold-chain storage and transportation.

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